![molecular formula C36H33NO B14081038 {2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol CAS No. 10126-20-2](/img/structure/B14081038.png)
{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a dimethylamino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core benzenemethanol structure through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Addition of Diphenylethenyl Groups: The diphenylethenyl groups are added through a Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The benzenemethanol group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzenemethanol derivative with reduced functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Reduced benzenemethanol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
- Benzenemethanol, α,α-dimethyl-
- Benzenemethanol, 2-methyl-
- Benzenemethanol, α-methyl-
Comparison:
- Structural Differences: The presence of additional phenyl and dimethylamino groups in Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- distinguishes it from simpler benzenemethanol derivatives.
- Reactivity: The unique functional groups in this compound confer distinct reactivity patterns compared to its simpler analogs.
- Applications: While simpler benzenemethanol derivatives are used in basic organic synthesis, the more complex structure of this compound allows for specialized applications in advanced research and industry.
This detailed article provides a comprehensive overview of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
10126-20-2 |
|---|---|
Molecular Formula |
C36H33NO |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C36H33NO/c1-37(2)27-34-30(26-33(28-16-7-3-8-17-28)29-18-9-4-10-19-29)20-15-25-35(34)36(38,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-26,38H,27H2,1-2H3 |
InChI Key |
FKYGXOGBCVVTBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)
![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)
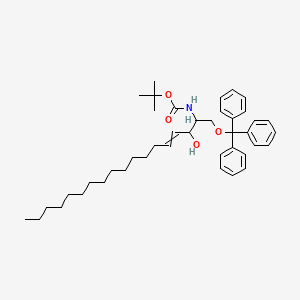
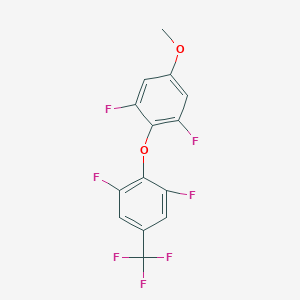
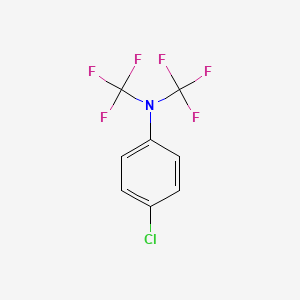
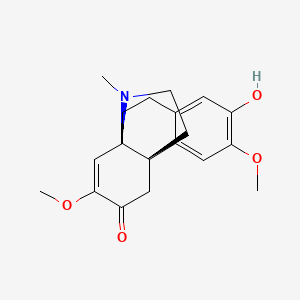
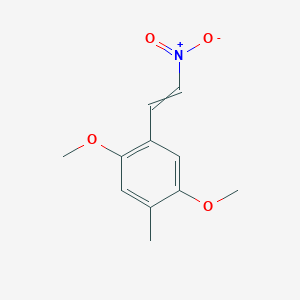
![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)

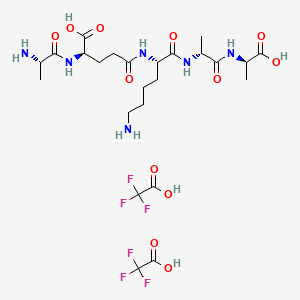
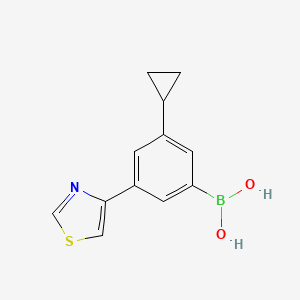
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)
